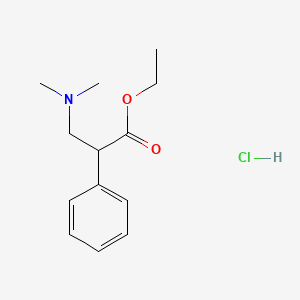

![molecular formula C12H14Cl3N3 B1436014 2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 2109576-26-1](/img/structure/B1436014.png)

2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride

Übersicht

Beschreibung

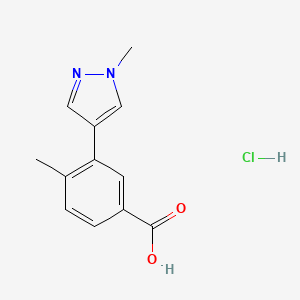

2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride (CPDI) is an organic compound which belongs to the class of imidazopyridines. It is a white crystalline solid with a molecular weight of 461.1 g/mol. CPDI is a highly lipophilic compound, which has been used in a variety of scientific research applications, including drug discovery and development, in vitro and in vivo studies, and as a tool for studying the mechanism of action of various drugs.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

2-(4-Chlorophenyl) derivatives of imidazo[4,5-b]pyridine have been evaluated for their inhibitory performance against mild steel corrosion in acidic environments. Studies using various techniques, including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, have shown that these compounds act as high-performance mixed-type inhibitors. This is supported by density functional theory and molecular dynamic simulation results (Saady et al., 2021).

Biological Activity

Several studies have explored the biological activities of imidazo[4,5-c]pyridine derivatives. Compounds like 2-(4'-chlorophenyl)-6-methyl-imidazo[1,2-a]pyridine have been synthesized and tested for their antimicrobial properties against various bacteria and fungi, showing moderate activity in certain concentrations (Bhuva et al., 2015). Similarly, other derivatives have been studied for their antibacterial and antifungal activities, providing insights into their potential pharmaceutical applications (Ladani et al., 2009).

Potential in Pharmaceutical Development

The derivatives of imidazo[4,5-c]pyridine, such as those incorporating chlorophenyl groups, have been identified as potential candidates in pharmaceutical development. For example, some derivatives have shown potential as P2X7 receptor antagonists, which could have applications in treating various conditions (Swanson et al., 2016). Another study focused on the design and synthesis of these derivatives as VEGFR-2 kinase inhibitors, highlighting their potential in cancer therapy (Han et al., 2012).

Anticholinesterase Potential

Research into imidazo[1,2-a]pyridine-based derivatives, which are structurally related to imidazo[4,5-c]pyridine compounds, has revealed their potential as acetylcholinesterase inhibitors. This indicates possible applications in treating neurological disorders, such as Alzheimer's disease (Kwong et al., 2019).

Wirkmechanismus

Target of Action

The primary target of 2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride is the enzyme Glutaminyl Cyclase (QC) found in the bacterium Porphyromonas gingivalis . This bacterium is associated with periodontitis, a severe oral disease . The compound acts as an inhibitor of this enzyme .

Mode of Action

The compound interacts with its target, the Glutaminyl Cyclase, by binding to it and inhibiting its function . This interaction results in the disruption of the bacterium’s normal metabolic processes, thereby inhibiting its growth and proliferation .

Biochemical Pathways

The inhibition of Glutaminyl Cyclase disrupts the normal metabolic pathways of Porphyromonas gingivalis . This enzyme is involved in the post-translational modification of proteins, a crucial process for the survival and virulence of the bacterium . By inhibiting this enzyme, the compound interferes with these pathways, leading to the bacterium’s inability to proliferate and cause disease .

Pharmacokinetics

The compound’s effectiveness suggests that it has suitable bioavailability, allowing it to reach its target in the bacterium and exert its inhibitory effect .

Result of Action

The molecular and cellular effects of the compound’s action result in the inhibition of the growth and proliferation of Porphyromonas gingivalis . By inhibiting the function of Glutaminyl Cyclase, the compound disrupts the bacterium’s metabolic processes, leading to its inability to cause disease .

Action Environment

The action of this compound is influenced by the environment within the oral cavity, where Porphyromonas gingivalis resides . Factors such as pH, temperature, and the presence of other microbial species can potentially influence the compound’s action, efficacy, and stability.

Eigenschaften

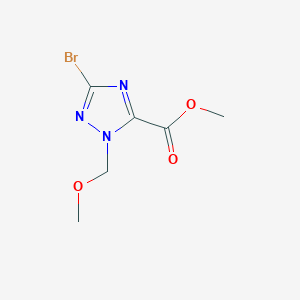

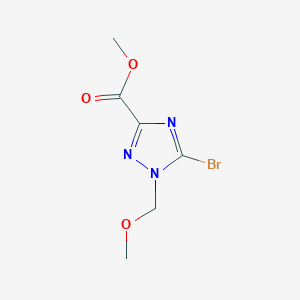

IUPAC Name |

2-(4-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3.2ClH/c13-9-3-1-8(2-4-9)12-15-10-5-6-14-7-11(10)16-12;;/h1-4,14H,5-7H2,(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXRRHJIIYZWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=C(N2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

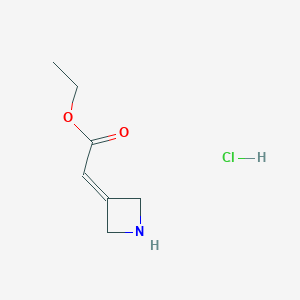

![8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1435935.png)

![[2-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1435953.png)